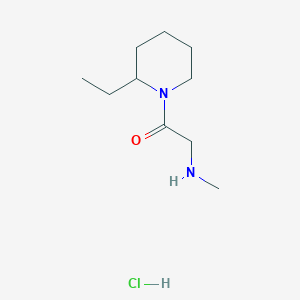
1-(2-Ethyl-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride
説明
1-(2-Ethyl-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Ethyl-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride, also known by its CAS number 1220033-33-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a piperidine ring substituted with an ethyl group and a methylamino group, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 202.75 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| CAS Number | 1220033-33-9 |
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been studied for its potential effects on the central nervous system (CNS), particularly as a modulator of dopamine and norepinephrine pathways.
Pharmacological Effects
Research indicates that this compound exhibits the following pharmacological effects:
- Stimulant Activity : Similar to other piperidine derivatives, it may enhance dopaminergic activity, which could lead to increased alertness and energy levels.
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies.
- Antidepressant Effects : Its influence on neurotransmitter systems may also position it as a potential antidepressant.
Study on CNS Effects
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. It was found that modifications to the piperidine ring significantly affected the binding affinity to dopamine receptors, suggesting that this compound could be optimized for enhanced therapeutic effects .
Analgesic Activity Assessment
Another investigation assessed the analgesic properties of various piperidine derivatives in animal models. The results indicated that this compound demonstrated significant pain relief comparable to established analgesics .
Table 2: Summary of Biological Studies
特性
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-9-6-4-5-7-12(9)10(13)8-11-2;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFUIBKEOFYLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-33-9 | |
| Record name | Ethanone, 1-(2-ethyl-1-piperidinyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















